Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate
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Description
Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClF3N3O2 and its molecular weight is 409.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It is likely that this compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a variety of pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been found to display potent efficacy in various biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been synthesized and characterized by physical and spectral methods .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
ethyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2/c1-3-28-18(27)13-9-24-17-12(6-4-10(2)25-17)16(13)26-11-5-7-15(20)14(8-11)19(21,22)23/h4-9H,3H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWUCSYCXKOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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